3-(piperidin-3-ylmethoxy)pyridine hydrochloride
Description
3-(Piperidin-3-ylmethoxy)pyridine hydrochloride is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a piperidin-3-ylmethoxy group, forming a hydrochloride salt. The compound is primarily used in pharmaceutical research as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological and inflammatory pathways .
Properties
IUPAC Name |
3-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11;/h2,4,6,8,10,12H,1,3,5,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUBZBANCYONGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220029-51-5 | |
| Record name | Pyridine, 3-(3-piperidinylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220029-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride typically involves the reaction of 3-hydroxypyridine with piperidine in the presence of a suitable base and solvent. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-ylmethoxy)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C11H15ClN2O
- Molecular Weight : 240.72 g/mol
- Structure : The compound features a piperidine ring linked to a pyridine moiety via a methoxy group, which enhances its solubility and biological activity.
Medicinal Chemistry
3-(Piperidin-3-ylmethoxy)pyridine hydrochloride is being explored as a potential therapeutic agent due to its interactions with biological targets:
- Lysine Specific Demethylase 1 (LSD1) Inhibition : LSD1 is crucial in cancer biology, as it regulates histone methylation, impacting gene expression. Compounds similar to 3-(piperidin-3-ylmethoxy)pyridine have shown potent inhibitory effects against LSD1 with Ki values as low as 29 nM, indicating high potency and selectivity against related enzymes like monoamine oxidases A and B .
Research has indicated that this compound may exhibit various biological activities:
- Anticancer Properties : Studies have demonstrated that derivatives can induce apoptosis in cancer cells. For example, treatment with related compounds resulted in significant increases in apoptotic cell death in MCF-7 breast cancer cells .
- Antimicrobial Effects : Preliminary investigations suggest effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values reported between 0.25–1 μg/mL against Gram-positive bacteria .
Chemical Synthesis
The compound serves as a versatile building block for synthesizing more complex organic molecules:
- Synthesis Pathways : The synthesis typically involves multi-step processes, including nitration and formation of hydrochloride salts under controlled conditions. This versatility allows for the exploration of new derivatives with potentially enhanced biological activities .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Potent inhibitor of LSD1 |
Table 2: Comparison of Similar Compounds
| Compound Name | Ki Value (nM) | Selectivity |
|---|---|---|
| 3-(Piperidin-4-ylmethoxy)pyridine | 29 | >160× against MAO A/B |
| 4-(Piperidin-3-ylmethoxy)-pyridine | Not specified | Not specified |
Case Study 1: Anticancer Activity Investigation
A study focused on the anticancer potential of related compounds demonstrated that treatment with these inhibitors led to a marked increase in apoptotic markers in breast cancer cell lines. The findings suggest that targeting LSD1 could reactivate silenced tumor suppressor genes, providing a novel therapeutic strategy for cancer treatment.
Case Study 2: Antimicrobial Efficacy Assessment
In vitro testing established the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that modifications to the piperidine structure could enhance activity, prompting further exploration into structure-activity relationships.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with ion channels, affecting cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (MFCD13561266):
- Differs in the substitution position (2-pyridinyl vs. 3-pyridinyl) and includes a trifluoromethyl group.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it advantageous for CNS-targeting drugs .
- Molecular weight: 280.70 g/mol (vs. ~227–265 g/mol for simpler analogs).
- 4-Chloro-2-(piperidin-3-ylmethoxy)pyrimidine hydrochloride (CAS 1185311-80-1): Replaces pyridine with pyrimidine and introduces a chlorine atom. Molecular formula: C₁₀H₁₅Cl₂N₃O; molecular weight: 264.16 g/mol .
Halogenated Derivatives
3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride (AKOS024464232):
2-Bromo-6-(piperidin-3-ylmethoxy)pyridine hydrochloride :
Heterocyclic Core Modifications
- (4-Methylpiperidin-1-yl)(4-(piperidin-3-ylmethoxy)phenyl)methanone hydrochloride (CAS 1306739-39-8): Combines a phenyl ring and ketone group with the piperidinylmethoxy motif. Molecular weight: 352.9 g/mol; used in combinatorial chemistry libraries for high-throughput screening .
3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride (CAS 1707713-82-3):
Physicochemical and Pharmacological Properties
Table 1: Key Properties of Selected Analogs
Pharmacological Insights:
Biological Activity
3-(Piperidin-3-ylmethoxy)pyridine hydrochloride is a compound with the molecular formula CHClNO and a molecular weight of 228.72 g/mol. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the reaction of 3-hydroxypyridine with piperidine in the presence of bases such as sodium hydride or potassium carbonate, using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures from room temperature to reflux conditions. The final product is obtained by treating the intermediate with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been noted for its potential to inhibit specific enzymes and receptors, thereby modulating cellular signaling pathways. For instance, it may act as a competitive inhibitor against certain substrates involved in histone modification, which is crucial for gene expression regulation .
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. A related compound, 3-(piperidin-4-ylmethoxy)pyridine, has been identified as a potent inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. These inhibitors demonstrated Ki values as low as 29 nM and showed high selectivity against related enzymes, suggesting a promising avenue for cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been explored for its antimicrobial properties. Preliminary studies indicate that this compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of LSD1 (Ki = 29 nM) | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Competitive inhibition of H3K4 |
Research Insights
A study published in Journal of Medicinal Chemistry highlighted structure-activity relationships (SAR) for piperidine-containing compounds, emphasizing their role as LSD1 inhibitors. The findings suggest that modifications to the piperidine ring can significantly enhance biological activity and selectivity against off-target effects .
Another investigation into pyridine derivatives noted their potential in drug discovery, particularly focusing on their antiviral properties. The research indicated that similar compounds could effectively reduce viral loads in infected models, showcasing their therapeutic potential beyond oncology .
Q & A
Basic Research Questions
Q. What are the critical safety considerations for handling 3-(piperidin-3-ylmethoxy)pyridine hydrochloride in laboratory settings?
- The compound exhibits acute toxicity (oral, dermal) and may cause skin/eye irritation . Recommended precautions include:
- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.
- Storage : Maintain at 2–8°C in airtight containers to prevent moisture absorption and degradation .
- Spill management : Collect spills using inert absorbents (e.g., vermiculite) and avoid water to prevent uncontrolled reactions .
Q. Which analytical methods are most reliable for assessing the purity of this compound?
- HPLC : Preferred for quantitative purity analysis (e.g., 98.7% purity confirmed via HPLC at 206 nm in ). Ensure UV detection aligns with the compound’s absorption profile.
- NMR : Use H/C NMR to verify structural integrity and detect impurities (e.g., 0.2% acetone detected in ).
- LC/MS : Confirm molecular ion peaks ([M+H]) and rule out degradation products .
Q. How should researchers design a scalable synthesis protocol for this compound?
- Key steps :
- Optimize reaction conditions (e.g., solvent choice, temperature) based on analogous piperidine derivatives (e.g., dichloromethane with NaOH for coupling reactions in ).
- Purification: Use recrystallization or column chromatography to isolate high-purity product.
- Monitor intermediates via TLC or in-situ FTIR to minimize side reactions .
Advanced Research Questions
Q. How can conflicting stability data for this compound be resolved?
- Stability challenges : Some sources report stability at 2–8°C , while others note sensitivity to light/moisture .
- Methodological approach :
- Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways.
- Use mass spectrometry to characterize degradation products (e.g., hydrolysis of the piperidine moiety).
- Cross-validate storage recommendations using thermogravimetric analysis (TGA) .
Q. What strategies mitigate low yields in the synthesis of structurally related piperidine-pyridine hybrids?
- Issue : Steric hindrance during coupling reactions reduces yields.
- Solutions :
- Introduce protective groups (e.g., Boc for piperidine NH) to improve reactivity.
- Optimize stoichiometry and catalyst systems (e.g., Pd-mediated cross-coupling for aryl ether formation).
- Explore microwave-assisted synthesis to enhance reaction efficiency .
Q. How do researchers address discrepancies in occupational exposure limits (OELs) for this compound?
- Adopt ALARA (As Low As Reasonably Achievable) principles.
- Use real-time air monitoring (e.g., OSHA-accepted sorbent tubes) to assess airborne concentrations.
- Reference analogous compounds (e.g., pyridine derivatives) with established OELs for risk modeling .
Q. What computational tools are effective for predicting the pharmacological profile of this compound?
- In silico methods :
- Molecular docking : Screen against targets like sigma receptors or monoamine transporters (see forensic applications in ).
- ADMET prediction : Use QSAR models to estimate bioavailability, metabolic stability, and toxicity (e.g., SwissADME, pkCSM).
- Validate predictions with in vitro assays (e.g., CYP450 inhibition studies) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s ecotoxicological impact?
- Evidence gaps : Some SDSs state “no ecotoxicity data” , while others warn against environmental release .
- Mitigation :
- Perform Daphnia magna acute toxicity assays (OECD 202) to determine LC.
- Use predictive tools like ECOSAR to estimate aquatic toxicity based on structural fragments.
- Implement waste neutralization protocols (e.g., acid-base treatment) before disposal .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
